molecular formula C15H19NO4 B2515241 N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide CAS No. 2411266-39-0

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide

Cat. No.: B2515241
CAS No.: 2411266-39-0
M. Wt: 277.32
InChI Key: CNTMBGUGJGPRFZ-UHFFFAOYSA-N
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Description

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a tetrahydronaphthalene core substituted with methoxy groups and an oxirane (epoxide) ring attached to a carboxamide group.

Properties

IUPAC Name

N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-18-10-5-3-9-4-6-12(19-2)14(11(9)7-10)16-15(17)13-8-20-13/h3,5,7,12-14H,4,6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTMBGUGJGPRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=C(C1NC(=O)C3CO3)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Core: The starting material, 2,7-dimethoxynaphthalene, undergoes hydrogenation to form 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalene.

    Epoxidation: The tetrahydronaphthalene derivative is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring.

    Carboxamide Formation: The final step involves the reaction of the epoxide with an amine, such as ammonia or an amine derivative, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (e.g., NaI) or thiols (e.g., NaSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: Similar structure but with an acetamide group instead of an oxirane ring.

    2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Lacks the oxirane and carboxamide groups.

    N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amine: Contains an amine group instead of a carboxamide.

Uniqueness

N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the carboxamide group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

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